Losartan-d3 Carboxylic Acid Losartan-d3 Carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1189729-40-5
VCID: VC0018335
InChI: InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i1D3
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl
Molecular Formula: C22H21ClN6O2
Molecular Weight: 439.918

Losartan-d3 Carboxylic Acid

CAS No.: 1189729-40-5

Cat. No.: VC0018335

Molecular Formula: C22H21ClN6O2

Molecular Weight: 439.918

* For research use only. Not for human or veterinary use.

Losartan-d3 Carboxylic Acid - 1189729-40-5

Specification

CAS No. 1189729-40-5
Molecular Formula C22H21ClN6O2
Molecular Weight 439.918
IUPAC Name 5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid
Standard InChI InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i1D3
Standard InChI Key ZEUXAIYYDDCIRX-FIBGUPNXSA-N
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl

Introduction

Chemical Properties and Structure

Molecular Composition and Identification

Losartan-d3 Carboxylic Acid is identified by its Chemical Abstracts Service (CAS) number 1189729-40-5. The compound has a molecular formula of C₂₂H₁₈D₃ClN₆O₂, indicating its composition of 22 carbon atoms, 18 hydrogen atoms, 3 deuterium atoms, 1 chlorine atom, 6 nitrogen atoms, and 2 oxygen atoms. Its molecular weight is calculated to be 439.91 g/mol .

The compound's structure is derived from the parent losartan molecule but includes specific modifications - most notably the incorporation of three deuterium atoms and the carboxylic acid functional group that distinguishes it from losartan itself. The presence of the carboxylic acid group makes this compound similar to E3174, which is the active metabolite formed when losartan undergoes biotransformation in the human body.

Structural Features and Comparisons

Losartan-d3 Carboxylic Acid maintains the core biphenyl-tetrazole structure that is characteristic of losartan, with the imidazole ring that contains the chlorine substituent. The primary difference lies in the incorporation of three deuterium atoms at specific positions within the molecule and the oxidation of the hydroxymethyl group to form the carboxylic acid moiety.

The deuterium atoms in Losartan-d3 Carboxylic Acid are strategically placed to minimize exchange with environmental hydrogen while maintaining the pharmacological properties of the original metabolite. This strategic labeling enables the compound to function as an effective tracer in biological systems, as the deuterium atoms provide a distinct mass signature that can be detected using mass spectrometry-based analytical techniques .

Relationship to Losartan

Losartan as Parent Compound

Losartan is a selective angiotensin II receptor antagonist that belongs to the class of medications known as angiotensin receptor blockers (ARBs). The chemical name for losartan is 2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol. It has an average molecular weight of 422.911 g/mol and functions by blocking the binding of angiotensin II to the AT₁ receptor in tissues such as vascular smooth muscle and the adrenal gland .

Losartan is primarily indicated for the treatment of hypertension, reducing the risk of stroke in patients with hypertension and left ventricular hypertrophy, and for treating diabetic nephropathy with elevated serum creatinine and proteinuria in patients with type 2 diabetes and hypertension. The drug binds to the AT₁ receptor with approximately 1000 times greater affinity than to the AT₂ receptor .

Biotransformation to Active Metabolite

When administered orally, losartan undergoes significant biotransformation in the liver to produce an active carboxylic acid metabolite known as E3174. This metabolic transformation involves a two-step oxidation process: first, losartan is converted to an aldehyde intermediate (E3179), which is then further oxidized to the carboxylic acid metabolite E3174 .

This biotransformation is primarily catalyzed by cytochrome P450 enzymes, specifically members of the CYP3A and CYP2C subfamilies (including CYP3A4, CYP2C9, and CYP2C10). Studies using human liver microsomes and recombinant enzymes have confirmed that both steps of this oxidation process require NADPH and molecular oxygen, consistent with cytochrome P450-mediated reactions .

The active metabolite E3174 is pharmacologically more potent than the parent compound losartan, with studies indicating that it is 10-40 times more potent by weight. While losartan acts as a competitive antagonist of angiotensin II, E3174 functions as a noncompetitive "insurmountable" antagonist, providing more complete blockade of angiotensin II effects . Approximately 14% of an oral losartan dose is converted to this active metabolite in humans .

Pharmacological Properties

Mechanism of Action

Losartan-d3 Carboxylic Acid, being the deuterated version of losartan's active metabolite, shares its fundamental pharmacological mechanism of action. The compound functions as an angiotensin II receptor antagonist, specifically targeting the AT₁ receptor subtype. By competitively inhibiting the binding of angiotensin II to these receptors, it effectively blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II .

Research indicates that the carboxylic acid metabolite of losartan demonstrates an IC₅₀ value of approximately 20 nM for the AT₁ receptor, signifying its high potency. While losartan itself acts as a competitive antagonist that causes a parallel rightward shift of the concentration-contractile response curve to angiotensin II, its carboxylic acid metabolite (and by extension, Losartan-d3 Carboxylic Acid) functions as a noncompetitive "insurmountable" antagonist of angiotensin II .

Pharmacokinetic Considerations

The pharmacokinetic profile of Losartan-d3 Carboxylic Acid would be expected to closely mirror that of the non-deuterated carboxylic acid metabolite of losartan (E3174), with potential subtle differences due to the isotope effects of deuterium substitution. The non-deuterated metabolite is known to have an estimated terminal half-life ranging from 6 to 9 hours, significantly longer than the parent compound losartan (which has a half-life of approximately 2 hours) .

Applications in Research and Drug Development

Use as an Analytical Standard

The primary application of Losartan-d3 Carboxylic Acid is as an analytical standard or internal standard in quantitative analysis of losartan and its metabolites in biological samples. The incorporation of three deuterium atoms creates a compound that behaves nearly identically to the non-deuterated metabolite in chromatographic systems but can be distinguished by mass spectrometric detection due to its increased molecular weight .

This property makes Losartan-d3 Carboxylic Acid invaluable for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods used to quantify losartan and its metabolites in pharmacokinetic studies, therapeutic drug monitoring, and clinical research. When used as an internal standard, it helps account for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise analytical results.

Metabolic Studies and Drug Interaction Research

Losartan-d3 Carboxylic Acid also serves as an important tool in metabolic studies investigating the biotransformation pathways of losartan. By administering losartan alongside trace amounts of deuterium-labeled analogues, researchers can more easily track the formation and elimination of various metabolites, providing insights into the drug's metabolic fate .

Additionally, this compound is valuable in drug interaction studies, particularly those focusing on cytochrome P450 enzymes. Since the conversion of losartan to its active carboxylic acid metabolite is mediated by CYP3A4, CYP2C9, and CYP2C10, studies using Losartan-d3 Carboxylic Acid can help elucidate how concomitant medications might affect this metabolic conversion through inhibition or induction of these enzymes .

Metabolism and Biotransformation

Cytochrome P450-Mediated Oxidation

The formation of the carboxylic acid metabolite of losartan (E3174) involves a two-step oxidation process that is primarily mediated by cytochrome P450 enzymes. The first step involves the oxidation of losartan to an aldehyde intermediate (E3179), followed by further oxidation to the carboxylic acid metabolite. This biotransformation has been extensively studied using human liver microsomes and recombinant enzyme systems .

Research using selective inhibitors and antibodies against specific cytochrome P450 isoforms has demonstrated that the major enzymes responsible for this oxidation are members of the CYP3A and CYP2C subfamilies. Specifically, CYP3A4, CYP2C9, and CYP2C10 appear to play significant roles in this process. This was confirmed by studies showing that inhibitors of CYP3A4/5 (such as gestodene and ketoconazole) and CYP2C9/10 (such as sulfaphenazole) attenuated the oxidation of both losartan and the aldehyde intermediate .

Isotope Effects in Deuterated Compounds

In the case of Losartan-d3 Carboxylic Acid, the presence of deuterium atoms may potentially influence the metabolic stability of the compound compared to its non-deuterated counterpart. This phenomenon, known as the kinetic isotope effect, occurs because carbon-deuterium bonds require slightly more energy to break than carbon-hydrogen bonds.

Analytical Methods

Mass Spectrometry Applications

Mass spectrometry represents the most powerful analytical technique for the detection and quantification of Losartan-d3 Carboxylic Acid and its distinction from non-deuterated analogues. The three deuterium atoms in the molecule provide a mass shift of approximately 3 atomic mass units compared to the non-deuterated compound, allowing clear separation of signals in mass spectra.

Various mass spectrometric techniques can be employed for the analysis of this compound, including:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is particularly well-suited for the analysis of losartan and its metabolites in biological matrices such as plasma, urine, or tissue samples

  • Gas chromatography-mass spectrometry (GC-MS), which may require derivatization but can provide excellent separation of complex mixtures

  • High-resolution mass spectrometry (HRMS), which offers enhanced specificity and can provide accurate mass measurements to confirm molecular composition

Chromatographic Techniques

Chromatographic separation is typically employed prior to mass spectrometric detection to separate Losartan-d3 Carboxylic Acid from other compounds present in complex matrices. The most commonly used approaches include:

  • Reversed-phase high-performance liquid chromatography (RP-HPLC), using C18 or similar stationary phases and mobile phases consisting of water, organic solvents (typically acetonitrile or methanol), and buffers

  • Ultra-high-performance liquid chromatography (UHPLC), which offers improved resolution and faster analysis compared to conventional HPLC

  • Hydrophilic interaction liquid chromatography (HILIC), which may be advantageous for the separation of more polar metabolites

The chromatographic behavior of Losartan-d3 Carboxylic Acid is expected to be nearly identical to that of the non-deuterated carboxylic acid metabolite, as deuterium substitution typically has minimal effects on retention times in most chromatographic systems.

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